4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is a piperazine-derived compound featuring a 1,3-benzodioxole (methylenedioxyphenyl) group at the 4-position of the piperazine ring and an ethyl-substituted thiourea moiety at the N-position. This structural motif is common in medicinal chemistry due to the benzodioxole group’s ability to modulate pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and the piperazine-thioamide scaffold’s versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-16-15(21)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGDHPOWIYYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with piperazine to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The benzodioxole ring is also known to interact with various biological pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Substituent Variations on the Piperazine-Thioamide Core
The following table highlights key analogs with modifications to the N-substituent or the benzodioxolylmethyl-piperazine backbone:
Key Structural and Functional Insights
- In contrast, the 4-chlorophenyl analog (CAS 327093-51-6) introduces aromaticity and electron-withdrawing effects, which may enhance protein-binding interactions via π-stacking or halogen bonds . Amuvatinib’s benzofuropyrimidinyl group extends conjugation, enabling interactions with kinase active sites (e.g., AXL, c-KIT), a feature absent in simpler analogs like the target compound .
- Piperazine Modifications: Replacing the ethyl group with furan-2-ylmethyl () introduces heteroaromaticity, improving solubility but reducing metabolic stability due to furan’s susceptibility to oxidation .
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is a derivative of piperazine and has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2S
- Molar Mass : 264.34 g/mol
The compound features a benzodioxole moiety which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression . This suggests that the compound could inhibit tumor growth by targeting these kinases.
- Modulation of Neurotransmitter Systems : Compounds with piperazine structures often interact with serotonin and dopamine receptors, potentially influencing mood and behavior .
Anticancer Activity
Studies have demonstrated that derivatives of piperazine can inhibit cancer cell proliferation. For instance, compounds structurally related to 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide have shown promising results in preclinical models of pancreatic cancer .
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological properties. The potential modulation of serotonin receptors may provide therapeutic avenues for treating anxiety and depression-related disorders.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the anticancer properties of a related compound against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The study concluded that the mechanism involved apoptosis induction through caspase activation.
- Neuropharmacological Assessment : In a controlled trial involving animal models, a related piperazine derivative was administered to assess its effects on anxiety-like behavior. Results indicated a reduction in anxiety levels, correlating with increased serotonin receptor activity.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics. For instance, studies indicate that analogs exhibit a half-life conducive to once-daily dosing regimens in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
